molecular formula C21H23N5O2S B14951437 1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate

1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate

Cat. No.: B14951437
M. Wt: 409.5 g/mol
InChI Key: SAUFSXRGBJCNEI-YDZHTSKRSA-N
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Description

1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a pyrrolidine ring, a hydrazinecarboximidothioate group, and a dimethylaminophenyl moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the 2-methylphenyl group. Subsequent steps involve the formation of the hydrazinecarboximidothioate group and the attachment of the dimethylaminophenyl moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents like acids, bases, or oxidizing agents.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as crystallization, distillation, or chromatography. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, altering its chemical behavior.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and reactivity.

    Materials Science: Application in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

  • 1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE shares similarities with other pyrrolidine derivatives and hydrazinecarboximidothioate compounds.

Uniqueness:

  • The presence of the dimethylaminophenyl moiety and the specific arrangement of functional groups make this compound unique. Its distinct structure contributes to its unique reactivity and potential applications compared to other similar compounds.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamimidothioate

InChI

InChI=1S/C21H23N5O2S/c1-14-6-4-5-7-17(14)26-19(27)12-18(20(26)28)29-21(22)24-23-13-15-8-10-16(11-9-15)25(2)3/h4-11,13,18H,12H2,1-3H3,(H2,22,24)/b23-13+

InChI Key

SAUFSXRGBJCNEI-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)S/C(=N/N=C/C3=CC=C(C=C3)N(C)C)/N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NN=CC3=CC=C(C=C3)N(C)C)N

Origin of Product

United States

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